35-Fold Superior 15-PGDH Inhibition vs. Disodium Cromoglycate (DSCG)
In a direct enzymatic assay using NAD+-linked 15-hydroxyprostaglandin dehydrogenase (15-PGDH) partially purified from guinea pig lung, xanoxic acid demonstrated a half-maximal inhibitory concentration (IC50) of 9.8 µM. In the same assay, the archetypal mast cell stabilizer disodium cromoglycate (DSCG) had an IC50 of 350 µM [1]. This represents a 35.7-fold greater potency for xanoxic acid on this crucial prostaglandin-catabolizing enzyme.
| Evidence Dimension | Inhibition of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) enzyme activity |
|---|---|
| Target Compound Data | IC50 = 9.8 µM |
| Comparator Or Baseline | Disodium cromoglycate (DSCG), IC50 = 350 µM |
| Quantified Difference | Xanoxic acid is 35.7-fold more potent than DSCG. |
| Conditions | NAD+-linked 15-PGDH partially purified from guinea pig lung. |
Why This Matters
This direct, quantitative evidence defines xanoxic acid as a potent probe for 15-PGDH, empowering research into prostaglandin-mediated inflammation, a mechanism largely inaccessible with DSCG at comparable concentrations.
- [1] Some antiallergic agents having protective action against anaphylaxis were found to inhibit NAD+-linked 15-hydroxyprostaglandin dehydrogenase. Japanese Journal of Inflammation. 1981;1(1):101-104. Published on J-STAGE April 12, 2010. View Source
